

Validation of ML213 selectivity against other potassium channels

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Compound of Interest

Compound Name: ML213

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ML213: A Selective KCNQ2/KCNQ4 Potassium Channel Opener

A comparative guide to the selectivity profile of **ML213**, a potent activator of KCNQ2 and KCNQ4 potassium channels.

This guide provides a comprehensive analysis of the selectivity of the small molecule **ML213** against various potassium channels. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting specific potassium channel subtypes.

Selectivity Profile of ML213

ML213 has been identified as a potent and selective activator of the KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) voltage-gated potassium channels.[1][2] Extensive screening against a panel of related and unrelated potassium channels has demonstrated its high degree of selectivity.

The following table summarizes the quantitative data on the activity of **ML213** against various potassium channels, as determined by thallium (Tl⁺) influx fluorescence assays and automated electrophysiology (IonWorks).

Channel	Assay Type	ML213 Activity (EC50 in nM)	Fold Selectivity vs. KCNQ2	Reference
KCNQ2 (Kv7.2)	TI+ Influx	359	-	[1]
KCNQ2 (Kv7.2)	Electrophysiology	230	-	[1][3]
KCNQ4 (Kv7.4)	TI+ Influx	2400	~6.7	[1]
KCNQ4 (Kv7.4)	Electrophysiology	510	~2.2	[1][3]
KCNQ1 (Kv7.1)	TI+ Influx	>30,000	>83	[1]
KCNQ1/KCNE1	TI+ Influx	>30,000	>83	[1]
KCNQ3 (Kv7.3)	TI+ Influx	>30,000	>83	[1]
KCNQ5 (Kv7.5)	TI+ Influx	>30,000	>83	[1]
KCNQ2/KCNQ3	Electrophysiology	370	~1.6	[1]
hERG	Electrophysiology	>10,000	>43	[1]
Kir2.1	Electrophysiology	>10,000	>43	[1]

Note: Fold selectivity is calculated based on the EC50 value from the electrophysiology assay for KCNQ2.

In addition to the channels listed above, **ML213** was tested against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 μ M and showed no significant activity.[1] This broad screening demonstrates the high selectivity of **ML213** for the KCNQ2 and KCNQ4 channels.[1]

Mechanism of Action

ML213 enhances KCNQ2 and KCNQ4 channel activity by causing a hyperpolarizing shift in the voltage-dependence of activation.^{[1][3]} In the presence of **ML213**, the voltage required for half-maximal activation ($V_{1/2}$) of the KCNQ2 channel is shifted to more negative potentials, leading to an increase in channel open probability at physiological membrane potentials.^{[1][2]} For KCNQ2, **ML213** produces a concentration-dependent shift in the $V_{1/2}$ with an EC_{50} of 340 ± 70 nM and a maximal shift of 37.4 mV.^{[1][3][4]}

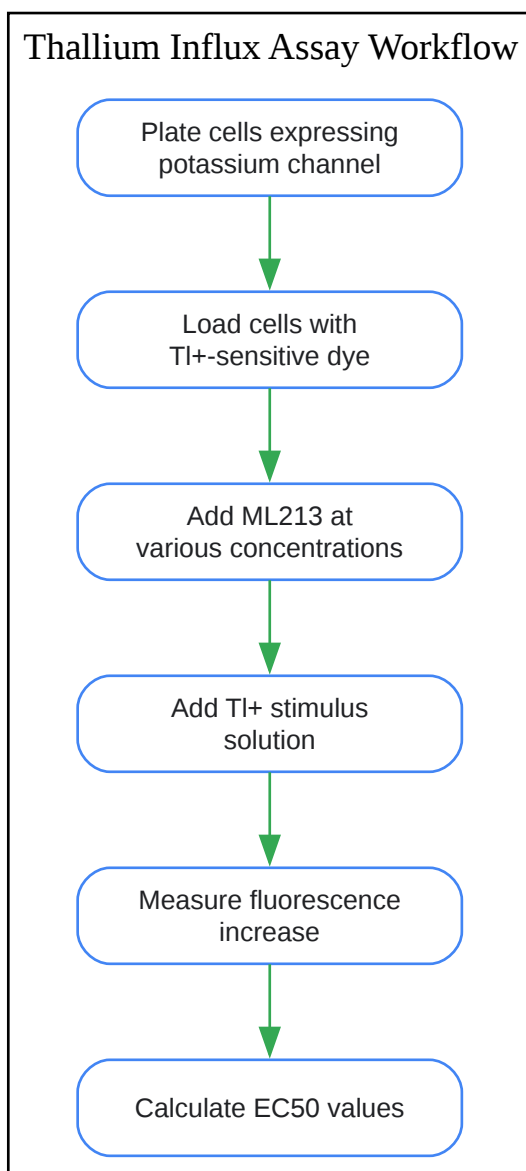
Experimental Protocols

The selectivity of **ML213** was primarily determined using two key experimental methodologies: a thallium-based fluorescence assay for initial high-throughput screening and automated electrophysiology for more detailed characterization.

Thallium (Tl+) Influx Fluorescence Assay

This assay provides a high-throughput method for measuring the activity of potassium channels.

- **Cell Culture:** Cells stably expressing the potassium channel of interest are plated in multi-well plates.
- **Dye Loading:** The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
- **Compound Addition:** **ML213** or other test compounds are added to the wells at various concentrations.
- **Thallium Stimulation:** A stimulus solution containing thallium is added to the wells.
- **Fluorescence Reading:** The influx of thallium through open potassium channels leads to an increase in fluorescence, which is measured using a fluorescence plate reader.
- **Data Analysis:** The increase in fluorescence is proportional to the number of open channels. EC_{50} values are calculated from the concentration-response curves.^[1]



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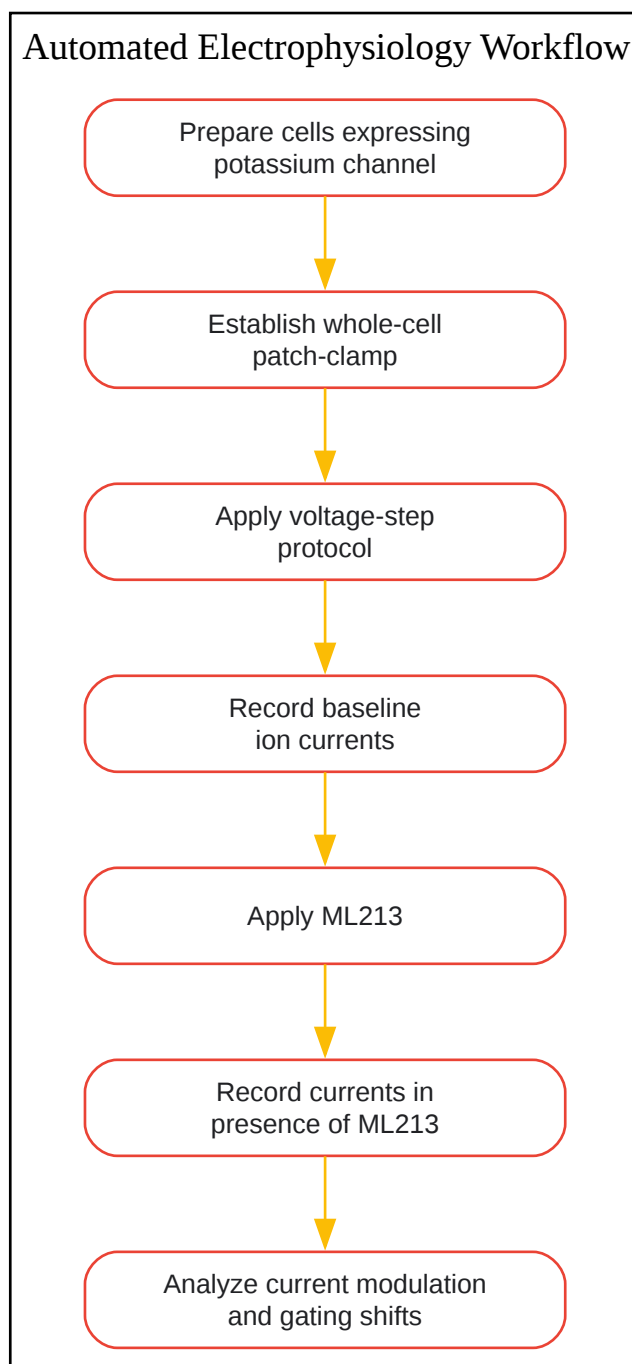
TI+ Influx Assay Workflow

Automated Electrophysiology (IonWorks)

Automated electrophysiology provides a direct measure of ion channel function by recording the currents flowing through the channels.

- **Cell Preparation:** Cells expressing the target potassium channel are prepared for patch-clamp recording.

- Patch-Clamping: The automated system establishes a giga-seal between the cell membrane and a recording electrode.
- Voltage Protocol: A series of voltage steps are applied to the cell to elicit channel opening and closing.
- Current Recording: The resulting ion currents are recorded.
- Compound Application: **ML213** is applied to the cells, and the current recordings are repeated.
- Data Analysis: The effect of the compound on the current amplitude and channel gating properties (e.g., $V_{1/2}$ of activation) is analyzed to determine potency and mechanism of action.[\[1\]](#)[\[5\]](#)

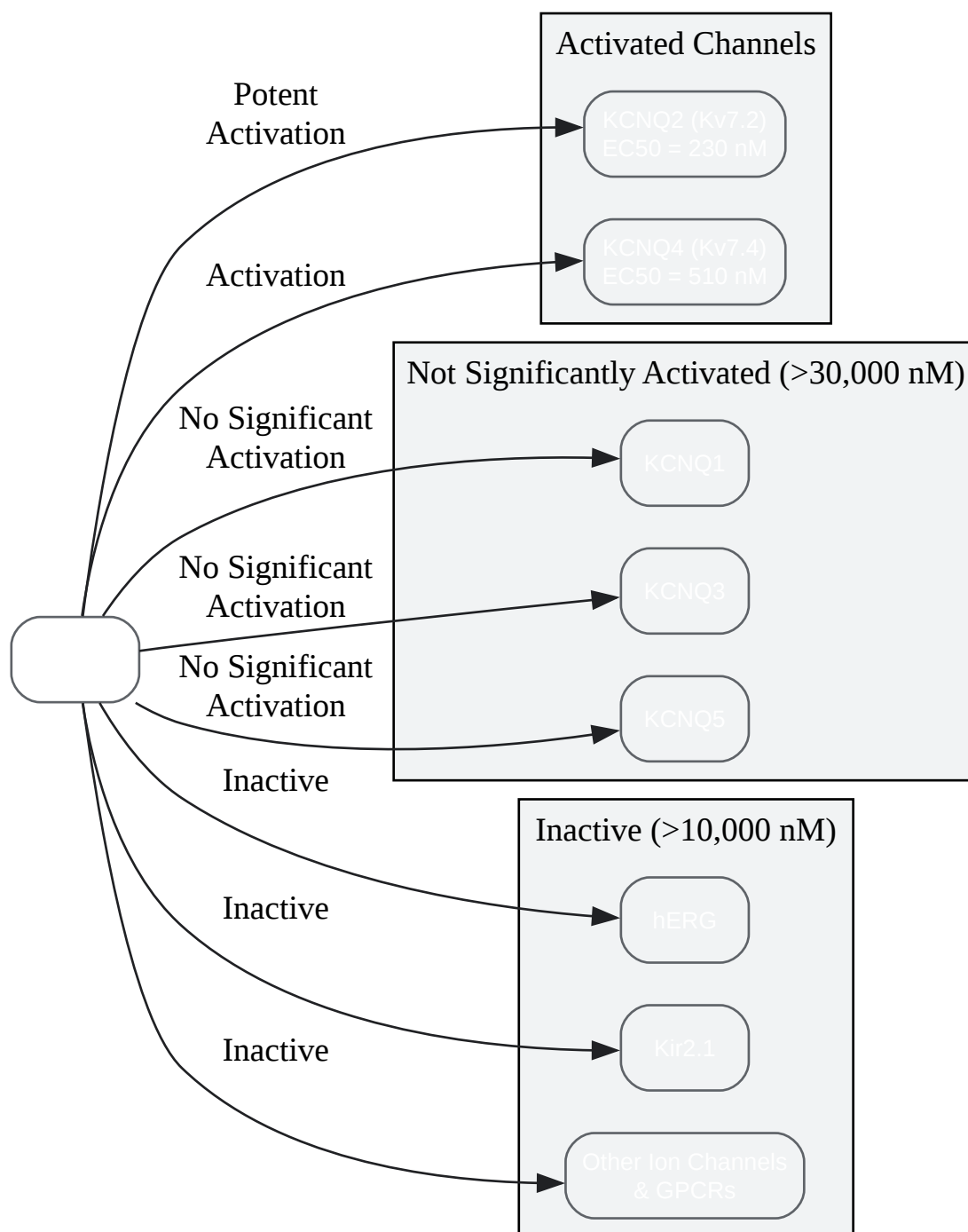


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Automated Electrophysiology Workflow

Logical Relationship of ML213 Selectivity

The following diagram illustrates the established selectivity profile of **ML213**.



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ML213 Selectivity Profile

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